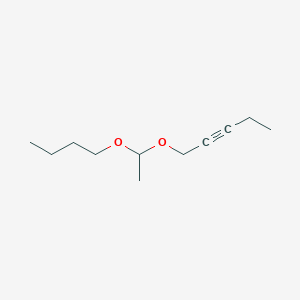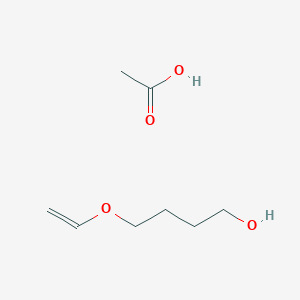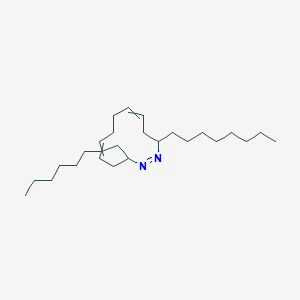
(1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene is a synthetic organic compound characterized by its unique cyclic structure containing nitrogen atoms and multiple double bonds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene typically involves the palladium-catalyzed coupling of haloalkynes and allylic halides. This method allows for the selective formation of the (1Z) isomer with high yields and excellent stereoselectivity. The reaction conditions often include the use of stoichiometric lithium halides to achieve the desired stereochemistry .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
化学反応の分析
Types of Reactions: (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons.
科学的研究の応用
(1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the production of advanced materials with specific electronic or mechanical properties.
作用機序
The mechanism by which (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular membranes, affecting membrane fluidity and signaling pathways.
類似化合物との比較
(1Z)-1,2-Dihalo-1,4-dienes: These compounds share a similar structural motif but differ in the presence of halogen atoms.
(1Z)-Octadecenyl derivatives: These compounds have similar long alkyl chains but differ in their functional groups.
Uniqueness: (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene is unique due to its combination of a cyclic structure with nitrogen atoms and multiple double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
89900-64-1 |
|---|---|
分子式 |
C26H48N2 |
分子量 |
388.7 g/mol |
IUPAC名 |
3,12-dioctyl-1,2-diazacyclododeca-1,5,9-triene |
InChI |
InChI=1S/C26H48N2/c1-3-5-7-9-13-17-21-25-23-19-15-11-12-16-20-24-26(28-27-25)22-18-14-10-8-6-4-2/h15-16,19-20,25-26H,3-14,17-18,21-24H2,1-2H3 |
InChIキー |
QCQFYCNHNJRIRE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1CC=CCCC=CCC(N=N1)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
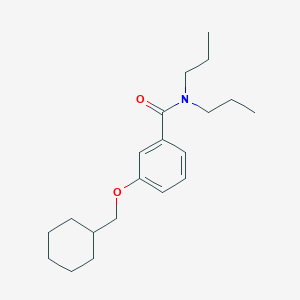
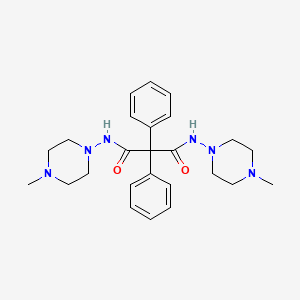

![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)
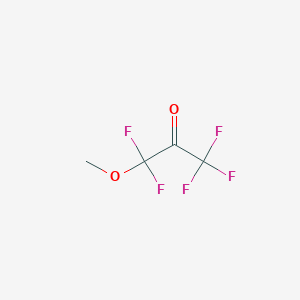
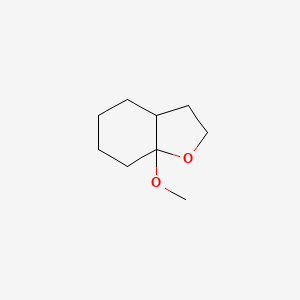
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)

![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
